N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide
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Overview
Description
N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide typically involves the reaction of N-methylimidazole with appropriate acylating agents under controlled conditions. One common method includes the use of N-methylimidazole and acetic anhydride in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.
Metronidazole: A well-known antibiotic and antiprotozoal agent.
Uniqueness
N-methoxy-N-methyl-2-(2-methyl-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(2-methylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-4-5-11(7)6-8(12)10(2)13-3/h4-5H,6H2,1-3H3 |
InChI Key |
PIUFXTDTUDSXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(=O)N(C)OC |
Origin of Product |
United States |
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